Cas no 6059-17-2 (4-Amino-2-hydroxy-benzoic Acid Ethyl Ester)
4-Amino-2-hydroxy-benzoic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-amino-2-hydroxybenzoate
- Benzoic acid, 4-amino-2-hydroxy-, ethyl ester (9CI)
- 4-AMINO-2-HYDROXYBENZOIC ACID ETHYL ESTER
- 4-Amino-2-hydroxy-benzoesaeure-aethylester
- 4-AMINO-2-HYDROXY-BENZOIC ACID ETHYL ESTER
- 4-Amino-salicylsaeure-aethylester
- 4-Amino-salicylsaeure-ethylester
- ethyl 4-aminosalicylate
- Ethyl p-aminosalicylate
- p-Aminosalicylic acid ethyl ester
- p-Aminosalicylsaeure-ethyl-ester
- Pas aethyl ester
- Pas aethyl ester [German]
- Pas ethyl ester
- Salicylic acid,amino-,ethyl ester
- 4-Aminosalicylic acid, ethyl ester
- Salicylic acid, amino-, ethyl ester
- UNII-CUR96KD6FU
- CUR96KD6FU
- DTXSID60209390
- BEZQTEBPMMEPNB-UHFFFAOYSA-N
- Benzoic acid, 4-amino-2-hydroxy-, ethyl ester
- SCHEMBL1480079
- EN300-5006201
- Ethyl4-amino-2-hydroxybenzoate
- ethyl 4-amino-2-hydroxy-benzoate
- Ethyl 4-Amino-2-hydroxybenzoate (Ethyl Aminosalicylate)
- BRN 2092242
- P-AMINOSALICYLIC ACID ETHYL ESTER [MI]
- 6059-17-2
- AKOS009115131
- CHEMBL5206951
- 4-Amino-2-hydroxy-benzoic Acid Ethyl Ester
-
- Inchi: 1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2,10H2,1H3
- InChI Key: BEZQTEBPMMEPNB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1O)N)=O
Computed Properties
- Exact Mass: 181.07400
- Monoisotopic Mass: 181.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- Density: 1.253
- Boiling Point: 339.2°C at 760 mmHg
- Flash Point: 158.9°C
- Refractive Index: 1.589
- PSA: 72.55000
- LogP: 1.73230
4-Amino-2-hydroxy-benzoic Acid Ethyl Ester Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Amino-2-hydroxy-benzoic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B115285-10mg |
4-Amino-2-hydroxy-benzoic Acid Ethyl Ester |
6059-17-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B115285-50mg |
4-Amino-2-hydroxy-benzoic Acid Ethyl Ester |
6059-17-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B115285-100mg |
4-Amino-2-hydroxy-benzoic Acid Ethyl Ester |
6059-17-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-5006201-0.05g |
ethyl 4-amino-2-hydroxybenzoate |
6059-17-2 | 0.05g |
$323.0 | 2023-05-30 | ||
| Enamine | EN300-5006201-0.1g |
ethyl 4-amino-2-hydroxybenzoate |
6059-17-2 | 0.1g |
$339.0 | 2023-05-30 | ||
| Enamine | EN300-5006201-0.25g |
ethyl 4-amino-2-hydroxybenzoate |
6059-17-2 | 0.25g |
$354.0 | 2023-05-30 | ||
| Enamine | EN300-5006201-0.5g |
ethyl 4-amino-2-hydroxybenzoate |
6059-17-2 | 0.5g |
$370.0 | 2023-05-30 | ||
| Enamine | EN300-5006201-1.0g |
ethyl 4-amino-2-hydroxybenzoate |
6059-17-2 | 1g |
$385.0 | 2023-05-30 | ||
| Enamine | EN300-5006201-2.5g |
ethyl 4-amino-2-hydroxybenzoate |
6059-17-2 | 2.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-5006201-5.0g |
ethyl 4-amino-2-hydroxybenzoate |
6059-17-2 | 5g |
$1115.0 | 2023-05-30 |
4-Amino-2-hydroxy-benzoic Acid Ethyl Ester Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-Amino-2-hydroxy-benzoic Acid Ethyl Ester
Ethyl 4-Amino-2-Hydroxybenzoate (CAS No. 6059-17-2): Properties, Applications, and Market Insights
Ethyl 4-amino-2-hydroxybenzoate (CAS No. 6059-17-2) is a versatile organic compound with a wide range of applications in pharmaceuticals, cosmetics, and specialty chemicals. This ester derivative of 4-amino-2-hydroxybenzoic acid is known for its unique chemical properties, making it a valuable intermediate in synthetic chemistry. In recent years, the demand for ethyl 4-amino-2-hydroxybenzoate has grown significantly due to its role in UV filters, anti-inflammatory agents, and other high-performance formulations.
The molecular structure of ethyl 4-amino-2-hydroxybenzoate features both amino and hydroxyl functional groups, which contribute to its reactivity and solubility in various solvents. Researchers and manufacturers often seek ethyl 4-amino-2-hydroxybenzoate suppliers for its use in dermatological products, where it acts as a mild yet effective active ingredient. The compound’s stability under different pH conditions makes it suitable for formulations requiring long shelf lives.
One of the trending applications of ethyl 4-amino-2-hydroxybenzoate is in cosmetic science, particularly in sunscreens and anti-aging creams. With increasing consumer awareness about skin protection, the demand for UV-absorbing compounds like this has surged. Additionally, its mild anti-inflammatory properties make it a preferred choice for sensitive skin formulations. Many cosmetic ingredient manufacturers now include ethyl 4-amino-2-hydroxybenzoate in their product lines to meet regulatory and consumer expectations.
In the pharmaceutical industry, ethyl 4-amino-2-hydroxybenzoate serves as a key intermediate in synthesizing more complex molecules. Its compatibility with various drug delivery systems has led to its use in topical analgesics and wound-healing formulations. Recent studies have explored its potential in sustainable drug development, aligning with the global push for greener chemistry practices. Researchers are also investigating its role in bioactive coatings for medical devices, highlighting its versatility.
The global market for ethyl 4-amino-2-hydroxybenzoate is influenced by trends in personal care innovation and pharmaceutical R&D. Companies specializing in fine chemical synthesis are investing in scalable production methods to meet rising demand. Quality control remains a priority, with suppliers adhering to strict standards such as GMP certification and ISO compliance. As sustainability becomes a key driver, manufacturers are also exploring eco-friendly synthesis routes for ethyl 4-amino-2-hydroxybenzoate.
For researchers and procurement specialists, sourcing high-purity ethyl 4-amino-2-hydroxybenzoate is critical. Reliable suppliers often provide detailed technical data sheets and safety guidelines to ensure proper handling and storage. The compound’s stability under controlled conditions makes it a low-risk option for industrial applications, further enhancing its appeal. With advancements in analytical chemistry, quality assessment techniques for ethyl 4-amino-2-hydroxybenzoate have also improved, ensuring consistency across batches.
Looking ahead, the future of ethyl 4-amino-2-hydroxybenzoate appears promising, driven by innovations in multifunctional additives and green chemistry. Its compatibility with emerging technologies, such as nanocarrier systems in drug delivery, positions it as a compound of enduring relevance. Whether used in dermatology, cosmetics, or advanced materials, ethyl 4-amino-2-hydroxybenzoate continues to demonstrate its value across multiple industries.
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